1-Ethylcyclopentyl methacrylate

Vue d'ensemble

Description

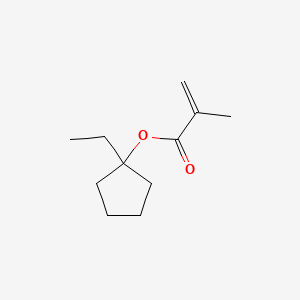

1-Ethylcyclopentyl methacrylate is an organic compound with the chemical formula C11H18O2. It is a colorless to pale yellow liquid that is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons, but insoluble in water . This compound is commonly used as a monomer in the synthesis of high-performance polymers, including polymethacrylate, due to its excellent heat resistance, chemical resistance, and weather resistance .

Méthodes De Préparation

1-Ethylcyclopentyl methacrylate can be synthesized through two primary methods: transesterification and esterification reactions. In the transesterification method, cyclopentanol reacts with methacrylate in the presence of a catalyst . The esterification method involves the direct reaction of cyclopentanol with methacrylic acid under acidic conditions . Industrial production typically follows these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Analyse Des Réactions Chimiques

1-Ethylcyclopentyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can copolymerize with other methacrylates, such as methyl methacrylate, to form copolymers with unique properties.

Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common reagents used in these reactions include radical initiators for polymerization and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-Ethylcyclopentyl methacrylate has several scientific research applications:

Polymer Science: It is used in the synthesis of high-performance polymers with applications in coatings, adhesives, and plastics.

Copolymerization Studies: Research has focused on its copolymerization with methyl methacrylate, revealing insights into the propagation kinetics and reactivity ratios.

Mechanical Properties: Studies have investigated its mechanical properties for potential use in low polymerization shrinkage systems.

Star-Shaped and Gel Polymers: It has been used as a cross-linker in the preparation of star-shaped polymers and polymer gels, enhancing the versatility of methacrylate-based polymers.

Mécanisme D'action

The mechanism of action of 1-Ethylcyclopentyl methacrylate primarily involves its polymerization and copolymerization processes. The compound’s methacrylate group undergoes radical polymerization, forming long polymer chains. The reactivity of the compound is influenced by the conformation of the reactive region and the presence of other monomers, such as methyl methacrylate . The molecular targets and pathways involved in these processes are primarily related to the radical polymerization mechanism.

Comparaison Avec Des Composés Similaires

1-Ethylcyclopentyl methacrylate can be compared with other methacrylate compounds, such as:

Methyl methacrylate: Known for its use in acrylic glass, it has a simpler structure and different polymerization properties compared to this compound.

Ethyl methacrylate: Similar in structure but with different physical properties and applications.

Butyl methacrylate: Used in coatings and adhesives, it has a longer alkyl chain, affecting its polymerization behavior.

The uniqueness of this compound lies in its cyclopentyl group, which imparts specific properties such as enhanced heat and chemical resistance, making it suitable for high-performance applications .

Activité Biologique

1-Ethylcyclopentyl methacrylate (ECPMA) is an organic compound with the chemical formula C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol. It is primarily recognized for its applications in polymer chemistry, particularly as a monomer in the synthesis of various polymers, including coatings and adhesives. This article explores the biological activity of ECPMA, focusing on its potential cytotoxic effects, biocompatibility, and applications in biomedical fields.

ECPMA is a colorless to light yellow liquid with a flash point of 85 °C and a specific gravity of 0.95 at 20 °C. Its unique structure allows it to participate in various polymerization processes, including ring-opening polymerization, which can lead to the formation of new functional polymers with diverse properties depending on the conditions used during polymerization .

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₈O₂ |

| Molecular Weight | 182.26 g/mol |

| Appearance | Colorless to light yellow liquid |

| Flash Point | 85 °C |

| Specific Gravity | 0.95 at 20 °C |

Case Studies

- Polymer Blends : Research has shown that ECPMA can interact favorably with other monomers to modify properties like glass transition temperature and mechanical strength. This is particularly relevant in developing materials for electronics and biomaterials .

- Photoresist Applications : ECPMA has been investigated as a photoresist monomer in lithography processes. Its role as a radiation sensitizer indicates its potential for enhancing the resolution of microfabricated structures, which is crucial in semiconductor manufacturing .

- Copolymers : A combined computational and experimental study highlighted the copolymerization kinetics between ECPMA and methyl methacrylate (MMA). This research provides insights into how varying concentrations of ECPMA can affect polymer properties, which is essential for tailoring materials for specific applications .

Safety Considerations

Due to its potential irritant properties, handling ECPMA requires appropriate personal protective equipment (PPE) such as gloves and goggles. Safety data specific to ECPMA is limited; however, general practices for handling methacrylates apply. Proper ventilation and avoidance of exposure to heat or light are recommended during storage and use .

Propriétés

IUPAC Name |

(1-ethylcyclopentyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-4-11(7-5-6-8-11)13-10(12)9(2)3/h2,4-8H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEBJQQRPGHVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCC1)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592379 | |

| Record name | 1-Ethylcyclopentyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266308-58-1 | |

| Record name | 1-Ethylcyclopentyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-2-propenoicAcid, 1 ethylcyclopentyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.